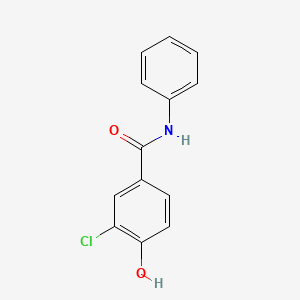

3-chloro-4-hydroxy-N-phenylbenzamide

Description

Contextualization within Benzamide (B126) Chemical Space

The benzamide moiety is a cornerstone in the design and discovery of biologically active compounds. researchgate.net This structural motif, consisting of a benzene (B151609) ring attached to an amide functional group, is present in numerous pharmaceuticals and chemical probes. medchemexpress.com Substituted benzamides have demonstrated a wide array of pharmacological properties, often related to their ability to interact with biological targets such as enzymes and receptors. medchemexpress.com The versatility of the benzamide scaffold allows for systematic modifications of its substitution patterns, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. nih.govacs.org This has led to the development of benzamide derivatives as antitumor agents, antiparasitics, and modulators of various cellular processes. nih.govacs.org Research into this chemical space is robust, with ongoing efforts to synthesize novel derivatives and explore their potential in treating a range of diseases. nih.govacs.org

Significance of 3-chloro-4-hydroxy-N-phenylbenzamide in Contemporary Chemical Biology

The specific structure of this compound combines several features of interest in chemical biology. The core N-phenylbenzamide structure is a recognized scaffold for targeting various biological systems. The substitution pattern on the benzoyl ring—a chlorine atom at position 3 and a hydroxyl group at position 4—is particularly noteworthy. This arrangement is analogous to that found in salicylanilides, a class of compounds known for a wide variety of interesting biological properties, including potent antibacterial and antifungal activity. nih.gov

The chlorine atom can influence the molecule's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity to protein targets. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and interaction with biological macromolecules. The combination of these substituents on the N-phenylbenzamide framework makes this compound a compound of significant academic interest for exploring structure-activity relationships (SAR) and identifying novel biological effects. Its structure represents a specific point in the vast chemical space of benzamides, warranting investigation to understand how this unique combination of functional groups dictates its biological activity.

Overview of Current Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in public literature, the research trajectories for such a compound can be inferred from studies on structurally related molecules. A primary research path involves its synthesis, often through the coupling of a substituted benzoic acid (like 3-chloro-4-hydroxybenzoic acid) with aniline (B41778). mdpi.com

Following synthesis and characterization, a typical investigative workflow would include:

Biological Screening: The compound would be tested against a panel of biological targets. Given the activities of related benzamides, this could include screening for anticancer activity by targeting enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) or inhibiting tubulin polymerization. nih.govacs.org Other potential areas of investigation include antimicrobial, antiviral, or antiparasitic activity. acs.orgnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues by modifying the substituents on either aromatic ring would be a logical next step. This allows researchers to systematically probe the effect of each functional group on biological activity and identify key structural determinants for potency and selectivity. acs.org

Biophysical and Mechanistic Studies: For any identified "hit," further studies would aim to elucidate its mechanism of action. This could involve techniques to confirm target engagement, such as X-ray crystallography to visualize the binding mode or assays to measure the inhibition of enzymatic activity. acs.org Studies on related compounds have revealed mechanisms such as cell cycle arrest and the induction of apoptosis. nih.gov

These trajectories are aimed at discovering novel lead compounds for drug development or creating chemical tools to probe biological pathways. nih.gov

Academic Objectives and Scope of Investigation

The primary academic objective for investigating this compound is to explore a defined segment of chemical space to uncover new biological activities. The scope of such an investigation would begin with its chemical synthesis and full characterization using spectroscopic methods (e.g., NMR, IR) and determination of its physicochemical properties.

Below is a table of computed physicochemical properties for the closely related compound, 3-chloro-4-hydroxybenzamide, which serves as a reference point for the core scaffold.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | nih.gov |

| Molecular Weight | 171.58 g/mol | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 63.3 Ų | nih.gov |

| Note: Data for the parent compound 3-chloro-4-hydroxybenzamide. The N-phenyl derivative would have different values. |

The subsequent scope would involve broad biological screening. The diverse activities of related benzamide derivatives, summarized in the table below, highlight the potential areas for investigation.

| Benzamide Derivative Type | Investigated Biological Activity | Reference |

| Substituted Benzamides | Antiprion Activity | nih.gov |

| Benzamides with Phenylacetamidophenyl Scaffolds | PARP-1 Inhibition (Antitumor) | nih.gov |

| Orally Active Benzamides | Tubulin Inhibition (Anticancer) | acs.org |

| Amino-Substituted Benzamides | Antioxidant Activity | acs.org |

| N-Phenylbenzamide Derivatives | Antikinetoplastid (Antiparasitic) | acs.org |

| 4-Hydroxy-Furanyl-Benzamide | Cardioprotective Effects | nih.gov |

| N-Phenylbenzamide Derivatives | Antiviral (Enterovirus 71) | mdpi.com |

A thorough investigation would aim to position this compound within this landscape, determining if it possesses novel or enhanced activity in any of these, or other, therapeutic areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLNDZKBMCXKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Chloro 4 Hydroxy N Phenylbenzamide

Retrosynthetic Analysis of the 3-chloro-4-hydroxy-N-phenylbenzamide Scaffold

A primary retrosynthetic disconnection for this compound is made across the central amide bond (C-N bond). This is the most logical and common strategy as it breaks the molecule into two readily available or easily synthesizable fragments: 3-chloro-4-hydroxybenzoic acid and aniline (B41778).

Disconnection: Amide C-N bond

Synthons: An acyl cation synthon derived from the benzoic acid portion and an amino synthon from the aniline portion.

Synthetic Equivalents:

3-chloro-4-hydroxybenzoic acid (or its activated derivative): This is a commercially available starting material. nih.govsigmaaldrich.com

Aniline: This is a fundamental and widely available industrial chemical.

Further retrosynthesis of the 3-chloro-4-hydroxybenzoic acid starting material could be envisioned from simpler precursors. For example, it could theoretically be derived from 4-hydroxybenzoic acid via electrophilic aromatic substitution (chlorination) or from 3-chloro-4-hydroxybenzaldehyde (B1581250) through an oxidation reaction. guidechem.com This multi-step approach allows for flexibility in sourcing starting materials based on cost and availability.

Classical Synthetic Routes to this compound

Classical methods for the synthesis of this compound primarily involve the acylation of aniline with an activated derivative of 3-chloro-4-hydroxybenzoic acid. The most established of these methods is the acyl chloride route.

The process begins with the conversion of 3-chloro-4-hydroxybenzoic acid into its more reactive acyl chloride derivative, 3-chloro-4-hydroxybenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). nih.gov The resulting acyl chloride is then reacted with aniline, often in the presence of a base to neutralize the hydrochloric acid byproduct, to form the final amide product. Care must be taken to protect the phenolic hydroxyl group or use conditions that prevent its reaction, though in many cases the amine is sufficiently more nucleophilic.

| Method | Reagents | General Conditions | Advantages | Disadvantages |

| Acyl Chloride Route | 1. 3-chloro-4-hydroxybenzoic acid2. Thionyl chloride (SOCl₂) or PCl₃3. Aniline4. A non-nucleophilic base (e.g., pyridine, triethylamine) | Step 1: Reflux in SOCl₂.Step 2: Reaction with aniline in an inert solvent (e.g., DCM, THF) at 0°C to room temperature. | High reactivity of acyl chloride, often leading to high yields. | Harsh reagents (SOCl₂), potential for side reactions with the hydroxyl group, generation of corrosive HCl. |

Advanced Synthetic Approaches to this compound and its Analogues

Modern synthetic chemistry offers more sophisticated and milder alternatives to classical methods for amide bond formation. These approaches often provide higher yields, greater functional group tolerance, and easier purification.

One of the most prominent advanced methods is the use of coupling reagents . These reagents activate the carboxylic acid in situ, allowing it to react directly with the amine under mild conditions. This one-pot procedure avoids the need to isolate the often-unstable acyl chloride intermediate. A study on the synthesis of N-phenylbenzamide derivatives utilized N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating agent to facilitate the condensation. mdpi.com Other common coupling systems include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Furthermore, the use of microwave irradiation to accelerate the reaction has been shown to be effective in the synthesis of related N-phenylbenzamide structures, reducing reaction times from days to hours. nih.gov

| Method | Reagents | General Conditions | Advantages | Disadvantages |

| Carbodiimide Coupling | 1. 3-chloro-4-hydroxybenzoic acid2. Aniline3. DIC, HOBt | Stirring in an inert solvent like CH₂Cl₂ or DMF at room temperature for several hours. mdpi.com | Mild reaction conditions, high yields, fewer side products, broad functional group tolerance. | Higher cost of reagents compared to thionyl chloride, potential for racemization in chiral substrates (not applicable here). |

| Microwave-Assisted Synthesis | Coupling reagents as above | Heating in a sealed vessel under microwave irradiation (e.g., 50-60°C) for a shorter duration. nih.gov | Drastically reduced reaction times, often improved yields. | Requires specialized microwave reactor equipment. |

Mechanistic Studies of Key Reaction Steps in this compound Synthesis

The synthesis of this compound is dominated by the amide bond formation, the mechanism of which varies with the chosen synthetic route.

Mechanism of the Acyl Chloride Route:

Formation of the Acyl Chloride: The carboxylic acid (3-chloro-4-hydroxybenzoic acid) attacks the sulfur atom of thionyl chloride. A chloride ion is eliminated, and subsequent collapse of the intermediate with the loss of sulfur dioxide and a proton generates the highly electrophilic acyl chloride.

Nucleophilic Acyl Substitution: The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-chloro-4-hydroxybenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A final deprotonation step, typically by a base, yields the stable amide product, this compound.

Mechanism of DIC/HOBt Mediated Coupling:

Activation of the Carboxylic Acid: The carboxylic acid adds to the diimide carbon of DIC, forming a highly reactive O-acylisourea intermediate.

Formation of an Activated Ester: While the O-acylisourea can react directly with the amine, the presence of HOBt improves efficiency. The HOBt attacks the O-acylisourea to form an activated benzotriazolyl ester, releasing N,N'-diisopropylurea as a byproduct.

Amide Formation: Aniline then attacks the carbonyl carbon of the activated ester. This nucleophilic attack is more efficient and leads to fewer side products (like N-acylurea) than direct reaction with the O-acylisourea. The subsequent collapse of the tetrahedral intermediate liberates HOBt and forms the desired amide bond.

Considerations for Scalable Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.

Cost and Availability of Starting Materials: The primary starting materials, 3-chloro-4-hydroxybenzoic acid and aniline, are relatively common. However, their bulk pricing, purity, and supply chain reliability are critical for industrial production.

Reagent Selection and Atom Economy: For large-scale synthesis, inexpensive and high-performing reagents are preferred. The classical acyl chloride route using thionyl chloride may be more cost-effective than using complex coupling reagents. nih.govresearchgate.net However, the costs associated with handling hazardous materials and managing waste streams (e.g., HCl, SO₂) must be factored in. Advanced methods with low-priced catalysts and recyclable solvents present a significant advantage for industrialization. acs.org

Process Safety and Environmental Impact: Thionyl chloride is toxic and corrosive, requiring specialized handling equipment and scrubber systems to manage off-gases. The waste products from coupling reagents (e.g., diisopropylurea) must also be considered for disposal or recycling. The choice of solvent is crucial, with a preference for greener solvents that can be easily recovered and reused.

Purification Strategy: On a large scale, purification by chromatography is generally not economically viable. Developing a robust process for purification via crystallization is essential. This involves selecting an appropriate solvent system, controlling cooling rates, and potentially seeding to ensure consistent product purity and crystal form. A process described for a similar compound involved hot filtration and subsequent crash crystallization in an ice bath to obtain the final product. google.com

Yield and Throughput: Optimizing reaction conditions such as temperature, concentration, and reaction time is key to maximizing yield and throughput. A gram-scale synthesis of a related compound demonstrated the potential for scalability under optimized conditions. acs.org

Molecular and Cellular Mechanisms of Action of 3 Chloro 4 Hydroxy N Phenylbenzamide in Vitro Focus

Identification of Molecular Targets via Affinity-Based Proteomics (In Vitro)

Affinity-based proteomics is a powerful technique to identify the direct molecular binding partners of a small molecule within a complex biological sample. For a novel compound like 3-chloro-4-hydroxy-N-phenylbenzamide, this would involve immobilizing the compound on a solid support and incubating it with cell lysates. Proteins that bind to the compound are then isolated and identified using mass spectrometry.

Given the structural motifs of this compound, potential molecular targets could be hypothesized to include enzymes such as kinases or deacetylases. nih.govnih.gov For instance, many N-phenylbenzamide derivatives have been investigated as kinase inhibitors, targeting enzymes like ABL1 kinase. nih.gov Other related benzamides have shown affinity for histone deacetylases (HDACs). nih.gov Without experimental data, any list of potential targets remains speculative.

Table 1: Hypothetical Molecular Targets for this compound Identified via Affinity-Based Proteomics

| Protein Target Class | Specific Example | Rationale for Interaction |

|---|---|---|

| Tyrosine Kinases | ABL1 Kinase | Structural similarity to known N-phenylbenzamide kinase inhibitors. nih.gov |

| Histone Deacetylases | HDAC1/2 | The benzamide (B126) moiety is a known zinc-binding group present in some HDAC inhibitors. nih.gov |

Receptor Binding and Ligand-Protein Interaction Studies of this compound (In Vitro)

Receptor binding assays would be essential to quantify the affinity of this compound for any identified targets. These assays typically use radiolabeled ligands or fluorescence-based techniques to measure the binding constant (Kd).

For example, if dopamine (B1211576) receptors were identified as targets, competitive binding assays with known radioligands for D2/D3 receptors would be performed. soton.ac.uk Similarly, if a specific kinase was identified, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide detailed kinetic and thermodynamic data on the ligand-protein interaction. These studies would reveal the strength and specificity of the binding.

Enzyme Inhibition Kinetics and Characterization by this compound (In Vitro)

Should this compound be found to target an enzyme, detailed kinetic studies would be necessary to characterize the mechanism of inhibition. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine if the inhibition is competitive, non-competitive, or uncompetitive.

For a hypothetical kinase target, an in vitro kinase assay using a substrate peptide and ATP would be employed. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, would be determined. For instance, related N-phenylbenzamide derivatives have shown IC50 values in the micromolar range against certain cancer cell lines, suggesting potential enzyme inhibition. nih.govnih.gov

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| Hypothetical Kinase A | In Vitro Kinase Assay | Data Not Available | Data Not Available |

Modulation of Intracellular Signaling Pathways by this compound (Cellular Models)

The binding of this compound to its molecular target(s) would be expected to modulate specific intracellular signaling pathways. This would be investigated in relevant cell-based models.

If this compound were a kinase inhibitor, its effect on downstream signaling would be analyzed. For example, inhibition of a kinase in the MAPK/ERK pathway would be assessed by measuring the phosphorylation status of downstream proteins like MEK and ERK using Western blotting.

Changes in signaling pathways often culminate in the activation or repression of transcription factors. The activity of transcription factors such as NF-κB, AP-1, or STATs could be measured using reporter gene assays, where the transcription factor's binding site is linked to a reporter gene like luciferase.

Cellular Phenotypic Responses Induced by this compound (In Vitro)

The ultimate effect of a compound on cells is observed through phenotypic changes. Depending on the molecular target and signaling pathways affected, this compound could induce a variety of cellular responses. For example, N-substituted benzamide analogs have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. nih.gov Related compounds have also exhibited antiviral activity. nih.gov

Potential phenotypic responses to investigate would include:

Cell Viability and Proliferation: Measured by assays such as MTT or BrdU incorporation.

Apoptosis: Assessed by TUNEL staining or caspase activation assays.

Cell Cycle Arrest: Analyzed by flow cytometry.

Cell Migration and Invasion: Studied using wound healing or transwell assays.

Table 3: Potential Cellular Phenotypic Responses to this compound

| Cellular Response | Assay Method | Expected Outcome (Hypothetical) |

|---|---|---|

| Cell Proliferation | MTT Assay | Decrease in viable cells |

| Apoptosis | Caspase-3/7 Assay | Increase in caspase activity |

Cell Proliferation and Viability Assays

There is no publicly available data from in vitro studies, such as MTT or resazurin (B115843) reduction assays, that have determined the half-maximal inhibitory concentration (IC50) or other measures of cytotoxicity for this compound against any cancer cell lines.

Apoptosis and Necrosis Induction Studies

Scientific literature lacks specific studies that have investigated the ability of this compound to induce programmed cell death (apoptosis) or necrosis in cancer cells. Consequently, there is no information on the activation of key apoptotic markers like caspases or the externalization of phosphatidylserine (B164497) in response to treatment with this compound.

Cell Cycle Progression Analysis

An analysis of the effects of this compound on the progression of the cell cycle in cancer cell lines has not been reported. Therefore, it is unknown whether this compound can cause cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phases.

Cellular Morphology and Organelle Dynamics

There are no published research findings that describe the morphological changes or alterations to organelle dynamics in cells treated with this compound. Studies using microscopy to observe features such as cell shrinkage, membrane blebbing, or changes to the mitochondria or endoplasmic reticulum are currently absent from the scientific record.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Hydroxy N Phenylbenzamide Analogues

Design Principles for Novel 3-chloro-4-hydroxy-N-phenylbenzamide Derivatives

The design of novel derivatives of this compound is guided by established medicinal chemistry principles aimed at enhancing biological activity, optimizing pharmacokinetic properties, and minimizing off-target effects. A primary strategy involves the modification of the two aromatic rings and the central amide linker.

The this compound core can be conceptually divided into three key regions for modification:

The 3-chloro-4-hydroxyphenyl ring (Ring A): The chloro and hydroxyl substituents are critical for electronic and hydrogen-bonding interactions with biological targets. Novel derivatives often explore the replacement of the chloro group with other halogens (e.g., fluoro, bromo) or small lipophilic groups to modulate electronic properties and binding affinity. The phenolic hydroxyl group is a key hydrogen bond donor and can also be a site for prodrug strategies, such as esterification, to improve bioavailability.

The N-phenyl ring (Ring B): This ring offers a large surface for introducing a wide variety of substituents to probe for additional binding interactions. The position (ortho, meta, para) and nature (electron-donating, electron-withdrawing, bulky, or compact) of these substituents can dramatically influence activity. For instance, the introduction of heterocyclic rings, such as imidazole, can introduce new hydrogen bonding opportunities and improve water solubility. nih.gov

The Amide Linker: The amide bond is a rigid and planar unit that provides a stable connection between the two aromatic rings. Modifications to this linker are less common but can include N-alkylation or replacement with bioisosteres to alter the molecule's conformation and metabolic stability.

A common design principle is the use of a "scaffold hopping" approach, where one of the phenyl rings is replaced with a different aromatic or heteroaromatic system to explore new chemical space and potentially discover novel mechanisms of action. Furthermore, computational methods, such as molecular docking and pharmacophore modeling, are increasingly employed to guide the design of new derivatives by predicting their binding modes and affinities to specific biological targets.

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of this compound analogues is highly sensitive to the position and chemical nature of substituents on both phenyl rings.

Substitutions on the N-phenyl ring (Ring B):

Studies on related N-phenylbenzamide derivatives have demonstrated that the substitution pattern on the N-phenyl ring significantly impacts their biological profile, such as anticancer activity. For example, in a series of imidazole-based N-phenylbenzamide derivatives, the position of substituents on the N-phenyl ring led to a pronounced enhancement in cytotoxic activity against various human cancer cell lines. nih.gov It was observed that both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups could enhance activity, suggesting that steric and electronic factors play a complex role. nih.gov

For instance, derivatives with substituents at the ortho and para positions of the N-phenyl ring have shown improved activity. nih.gov This suggests that these positions may be oriented towards a region of the biological target where specific interactions can be formed. The introduction of a methyl or methoxy (B1213986) group at the ortho or para position can lead to a significant increase in potency. nih.gov

Substitutions on the 3-chloro-4-hydroxyphenyl ring (Ring A):

In related salicylanilides, a class of compounds with a similar 2-hydroxy-N-phenylbenzamide core, halogenation has been shown to be important for their anthelmintic properties. nih.gov This suggests that the chloro group in this compound is a key feature for certain biological activities.

The following interactive data table summarizes the cytotoxic activity of some imidazole-based N-phenylbenzamide derivatives against selected human cancer cell lines, illustrating the effect of substituents on the N-phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies can provide valuable insights into the physicochemical properties that drive their activity, thereby guiding the design of more potent analogues.

QSAR studies on N-phenylbenzamides as antimicrobial agents have revealed that different structural features are important for activity against Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For activity against Gram-positive bacteria, electrostatic interactions appear to be dominant. nih.gov This suggests that for this type of activity, modifications to the this compound scaffold should focus on optimizing the electronic properties of the molecule, for example, by introducing substituents that enhance its ability to form favorable electrostatic contacts with the target.

In contrast, for activity against Gram-negative bacteria, steric and hydrophobic interactions are more critical. nih.gov This implies that for targeting these bacteria, the size, shape, and lipophilicity of the substituents on the N-phenyl ring are key parameters to optimize. QSAR models have indicated that a hydrophobic group at the meta position of the N-phenyl ring, along with a bulky group at the ortho position and a smaller group at the para position, could be beneficial for enhanced activity against Gram-negative targets. nih.gov

A QSAR study on a series of substituted benzamides with antimicrobial activity found that topological descriptors, such as molecular connectivity indices and Kier's shape index, could effectively model their activity. nih.gov The low residual activity and high cross-validated r-squared values in these models indicated their predictive ability. nih.gov

These findings suggest that a successful QSAR model for this compound analogues would likely need to incorporate a combination of electronic, steric, and hydrophobic descriptors to capture the complex nature of their structure-activity relationships across different biological targets.

Rational Design and Optimization Strategies for Enhanced Biological Performance

The rational design and optimization of this compound analogues for enhanced biological performance is an iterative process that integrates the principles of medicinal chemistry with the insights gained from SAR and QSAR studies. The primary goals of this process are to increase potency, improve selectivity, and optimize pharmacokinetic properties.

Strategies for Enhancing Potency and Selectivity:

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design techniques, such as molecular docking, can be employed to design analogues that fit optimally into the binding site and form specific, high-affinity interactions.

Bioisosteric Replacement: Key functional groups can be replaced with their bioisosteres to fine-tune the molecule's properties. For example, the phenolic hydroxyl group could be replaced with other hydrogen-bonding groups like a carboxylic acid or a sulfonamide to explore different interaction patterns and potentially improve selectivity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by cyclizing parts of the structure, can pre-organize the molecule into its bioactive conformation, leading to an increase in potency.

Strategies for Optimizing Pharmacokinetic Properties:

Introduction of Metabolically Stable Groups: The metabolic stability of the molecule can be improved by introducing groups that are less susceptible to enzymatic degradation. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.

Prodrug Approach: As mentioned earlier, the phenolic hydroxyl group can be derivatized to form a prodrug that is inactive until it is metabolized in the body to release the active parent compound. This can be used to improve oral bioavailability or to target the drug to specific tissues.

By systematically applying these strategies, it is possible to optimize the this compound scaffold to develop novel drug candidates with superior biological performance for a range of therapeutic applications.

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Hydroxy N Phenylbenzamide

Conformational Analysis and Energy Landscapes of 3-chloro-4-hydroxy-N-phenylbenzamide

The three-dimensional arrangement of a molecule, its conformation, is crucial in determining its physical, chemical, and biological properties. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers that separate them. This analysis is typically performed by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

The key rotatable bonds in this compound are the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group. While the amide bond has a significant energy barrier to rotation due to its partial double bond character, rotation around the other single bonds gives rise to various conformers. The relative orientation of the two aromatic rings is a defining feature. In the closely related compound, 3-chloro-N-phenylbenzamide, which lacks the 4-hydroxy group, X-ray crystallography has shown that the two aromatic rings have a dihedral angle of 88.5(3)°. nih.gov The N-H and C=O bonds in the amide linkage are in an anti conformation to each other. nih.gov For 4-chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is 59.6(1)°. researchgate.net These findings suggest that the phenyl rings in this compound are also likely to be significantly twisted relative to each other.

The energy landscape of the molecule can be mapped by plotting the potential energy as a function of the rotational angles of the key dihedral bonds. This landscape reveals the low-energy, stable conformations and the transition states that connect them. The presence of the hydroxyl group and the chloro substituent will influence the energy landscape through steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen, which would stabilize certain conformations.

A summary of key structural parameters for related compounds is presented below:

| Compound | Dihedral Angle Between Rings | Reference |

| 3-chloro-N-phenylbenzamide | 88.5(3)° | nih.gov |

| 4-chloro-N-phenylbenzamide | 59.6(1)° | researchgate.net |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound, potential biological targets could include enzymes or receptors where N-phenylbenzamide derivatives have shown activity. For instance, N-phenylbenzamide derivatives have been investigated as inhibitors of kinetoplastid parasites and enterovirus 71. acs.orgnih.govmdpi.com Molecular docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B (MAO-B) have also been conducted, suggesting this enzyme family as a potential area of investigation. asiapharmaceutics.info

A molecular docking simulation of this compound into a hypothetical binding site of a target protein would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy minimized. The 3D structure of the target protein would be obtained from a protein database (e.g., PDB) and prepared by adding hydrogen atoms and assigning charges.

Docking Calculation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.

Scoring and Analysis: The generated poses would be scored based on a scoring function that estimates the binding affinity. The top-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, the hydroxyl group and the amide group of this compound are capable of forming hydrogen bonds, which are often crucial for high-affinity binding. The chloro-substituted phenyl ring can engage in hydrophobic and halogen bonding interactions.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Following molecular docking, an MD simulation can be performed on the most promising ligand-protein complex to assess its stability and to refine the binding mode.

An MD simulation of a this compound-target complex would typically involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Production: The system's trajectory is calculated by integrating Newton's equations of motion over a period of time, often on the nanosecond to microsecond timescale.

Analysis: The resulting trajectory is analyzed to understand the flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds.

For instance, in a simulation study of imidazolo-triazole hydroxamic acid derivatives with histone deacetylase-2, MD simulations were run for 100 ns to determine RMSD, RMSF, and the number of hydrogen bonds. ajchem-a.com Such an analysis for a this compound complex would reveal how stably the compound remains in the binding pocket and which interactions are most persistent.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations can be used to understand the molecule's reactivity, spectroscopic properties, and electrostatic potential.

For this compound, DFT calculations could be used to determine:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is useful for predicting non-covalent interactions. For this compound, negative potential would be expected around the hydroxyl oxygen, the carbonyl oxygen, and the chloro substituent, while positive potential would be associated with the amide and hydroxyl hydrogens.

Atomic Charges: Calculation of partial atomic charges provides a quantitative measure of the charge distribution within the molecule.

These calculations provide a fundamental understanding of the molecule's intrinsic properties that govern its interactions with other molecules.

In Silico Prediction of Theoretical Ligand Properties

Computational models can be used to predict the pharmacokinetic properties of a drug candidate, a field known as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.

Several molecular descriptors can be calculated to predict the absorption and distribution of this compound. These properties are crucial for a molecule's potential as an orally available drug.

| Property | Predicted Value for Related Compounds | Significance |

| Molecular Weight | 231.68 g/mol for 3-chloro-N-phenylbenzamide chemscene.com | Affects diffusion and transport across membranes. |

| LogP | 3.59 for 3-chloro-N-phenylbenzamide chemscene.com | A measure of lipophilicity, which influences membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų for 3-chloro-N-phenylbenzamide chemscene.com | Correlates with passive molecular transport through membranes. |

| Hydrogen Bond Donors | 1 for 3-chloro-N-phenylbenzamide chemscene.com | Influences solubility and binding to targets. |

| Hydrogen Bond Acceptors | 1 for 3-chloro-N-phenylbenzamide chemscene.com | Influences solubility and binding to targets. |

| Rotatable Bonds | 2 for 3-chloro-N-phenylbenzamide chemscene.com | Relates to conformational flexibility. |

For the target compound, this compound, the presence of the hydroxyl group would be expected to increase the TPSA and the number of hydrogen bond donors and acceptors, and likely decrease the LogP value compared to 3-chloro-N-phenylbenzamide, making it more polar.

In silico tools can predict the likely sites of metabolism on a molecule. For this compound, the primary metabolic transformations would likely be mediated by cytochrome P450 enzymes.

Potential metabolic pathways include:

Hydroxylation: The phenyl rings are susceptible to aromatic hydroxylation.

Glucuronidation or Sulfation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid or sulfate, which increases water solubility and facilitates excretion.

Amide Hydrolysis: The amide bond can be hydrolyzed, breaking the molecule into 3-chloro-4-hydroxybenzoic acid and aniline (B41778).

These predictions are valuable for understanding the potential metabolic fate of the compound and for identifying potential metabolites that may have their own biological activity or toxicity. For example, 3-chloro-4-hydroxyphenylacetic acid is a known chlorinated metabolite of chlorotyrosine. nih.gov

Theoretical Excretion Route Predilections

The prediction of a compound's primary excretion route is a critical component of computational ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. For this compound, while no direct experimental studies on its excretion are publicly available, its likely elimination pathways can be inferred by applying established computational and theoretical principles. These predictions are based on the molecule's physicochemical properties and its probable interactions with biological transport systems. The main routes of elimination for xenobiotics are renal (via urine) and hepatobiliary (via bile and feces). pharmacyinfoline.comfiveable.me

The theoretical assessment of excretion for this compound involves analyzing key molecular descriptors and using them as inputs for predictive models, such as Quantitative Structure-Property Relationship (QSPR) and Physiologically Based Pharmacokinetic (PBPK) models. pharmacyinfoline.comnih.gov

Physicochemical Properties and General Excretion Rules

A molecule's physicochemical properties—primarily its molecular weight (MW), lipophilicity (logP), and charge (pKa)—are fundamental determinants of its excretion pathway. fiveable.mersc.org

Molecular Weight (MW): The molecular weight of this compound is 247.68 g/mol . Generally, compounds with a lower molecular weight (e.g., < 380-400 Da) are more likely to be eliminated via the kidneys, whereas compounds with a higher molecular weight (e.g., > 475-500 Da) tend to favor biliary excretion. nih.govnih.gov Based on its MW, this compound falls well below the typical threshold for significant biliary excretion, suggesting a strong predilection for the renal route.

Lipophilicity (logP): The compound is predicted to be moderately lipophilic. While high lipophilicity can facilitate reabsorption from the renal tubules back into the bloodstream, thereby reducing renal clearance, it is also a feature that can lead to hepatic uptake and subsequent biliary elimination. rsc.org However, given the compound's low MW, extensive renal filtration and secretion are still the more probable outcomes.

Ionization (pKa): The presence of an acidic phenolic hydroxyl group means the compound will exist partially in an ionized (anionic) state at physiological pH. Ionized compounds are less readily reabsorbed from the renal tubules and are often substrates for active secretion transporters in the kidney, which would further favor renal clearance. fiveable.me

Role of Efflux Transporters

Active transport plays a crucial role in the elimination of many compounds. nih.gov Efflux transporters like P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs) are expressed in the apical membranes of kidney proximal tubule cells and hepatocytes, where they actively secrete substrates into urine and bile, respectively. nih.govmdpi.comherts.ac.uk

Computational models can predict whether a molecule is likely to be a substrate or inhibitor of these transporters. mdpi.comresearchgate.net QSAR and machine learning models, trained on large datasets of known transporter substrates, analyze a compound's structural and physicochemical features to predict its interaction potential. herts.ac.uknih.govnih.gov For this compound, its features (moderate lipophilicity, presence of aromatic rings, and hydrogen bonding capability) make it a potential candidate for interaction with one or more of these transporters. A predictive model might classify it as a substrate for renal transporters (e.g., OATs for uptake, P-gp/BCRP for efflux), which would enhance its active secretion into the urine.

Predictive Model Outputs

A comprehensive in silico analysis using platforms like GastroPlus™ or Simcyp® would integrate these properties to simulate the compound's disposition. pharmacyinfoline.comnih.gov The output would provide quantitative predictions for different clearance pathways. While direct studies are absent, a hypothetical predictive summary based on its chemical properties is presented below.

Interactive Table: Predicted Excretion Profile for this compound

The following table illustrates the type of data that would be generated from a computational ADME prediction for the compound. The values are hypothetical and derived from applying general predictive principles to the compound's structure.

| Parameter | Predicted Value/Classification | Implication for Excretion Route |

| Molecular Weight | 247.68 Da | Favors renal over biliary excretion, as it is below the typical MW cutoff for significant biliary clearance (>400 Da). nih.govnih.gov |

| Fraction Excreted Unchanged (Urine) | Moderate to High | The primary route of elimination for the parent compound is predicted to be renal. |

| Renal Clearance (CLr) | Dominant Component of Total Clearance | Suggests efficient elimination via the kidneys through filtration and possibly active secretion. |

| Biliary Clearance (CLb) | Low | The compound is unlikely to be a major substrate for hepatic transporters leading to significant biliary excretion. nih.gov |

| P-gp Substrate Likelihood | Possible | If a substrate, P-gp in the kidney would enhance active secretion into urine; P-gp in the liver would have a minimal role due to low predicted biliary clearance. nih.gov |

| BCRP Substrate Likelihood | Possible | Similar to P-gp, interaction with BCRP would likely contribute more to renal than biliary secretion. herts.ac.uk |

| Primary Predicted Route | Renal Excretion | The combination of low molecular weight and polar functional groups strongly indicates that the kidneys are the main organ of elimination. |

Crystallographic and Spectroscopic Characterization of 3 Chloro 4 Hydroxy N Phenylbenzamide

X-ray Crystallography of Pure 3-chloro-4-hydroxy-N-phenylbenzamide

No published studies on the single-crystal X-ray diffraction of this compound were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and molecular packing within the crystal lattice is not available.

Co-crystallization Studies of this compound with Molecular Targets

There is no available research on the co-crystallization of this compound with any molecular targets. Such studies would be crucial for understanding its potential intermolecular interactions in a biological context.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions

Specific ¹H NMR and ¹³C NMR spectral data for this compound have not been reported in the searched literature. This information would be essential for confirming the chemical structure and understanding the electronic environment of the atoms within the molecule in solution.

Mass Spectrometry for Molecular Identification and Metabolite Characterization (In Vitro/Preclinical Only)

While mass spectrometry is a standard technique for molecular weight confirmation, specific mass spectral data or fragmentation patterns for this compound are not documented in the available resources. Furthermore, no in vitro or preclinical studies detailing its metabolite characterization were identified.

UV-Vis and Infrared (IR) Spectroscopy for Electronic Transitions and Vibrational Modes

The UV-Vis absorption maxima, which would provide insight into the electronic transitions, and the characteristic IR absorption bands for the functional groups of this compound are not available in the public domain.

Advanced Research Applications and Methodologies Involving 3 Chloro 4 Hydroxy N Phenylbenzamide

Development of 3-chloro-4-hydroxy-N-phenylbenzamide as a Molecular Probe for Biological Systems

The development of small molecules as probes to investigate biological systems is a cornerstone of chemical biology. A molecular probe must interact with a biological target in a specific and detectable manner to elucidate biological pathways, validate drug targets, or visualize cellular processes. The structure of this compound offers several features that make it a candidate for development into a molecular probe.

The N-phenylbenzamide core is found in various biologically active compounds, including those targeting kinetoplastid parasites by binding to the minor groove of DNA. nih.govacs.org This established bioactivity suggests that derivatives of this scaffold could be tailored to probe specific protein-DNA interactions or enzymatic activities within parasites. nih.gov The development process would involve iterative chemical synthesis to append reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, to the core structure.

Key considerations for its development as a molecular probe include:

Site of Modification: The phenolic hydroxyl group and the aromatic rings are primary sites for chemical modification. Attaching a linker or reporter group to the phenol (B47542) could modulate its binding affinity and cellular permeability.

Structure-Activity Relationship (SAR): Systematic modification is required to ensure that the addition of a probe moiety does not abolish the inherent biological activity of the parent molecule. For instance, studies on related N-phenylbenzamide derivatives have shown that modifications can significantly alter their biological targets and efficacy. acs.org

Target Engagement: The probe must retain the ability to engage its biological target within a complex cellular environment. This can be validated using biophysical techniques such as thermal shift assays, surface plasmon resonance, or in-cell target engagement assays.

The ultimate goal is to create a tool that can be used to identify new biological targets, understand mechanisms of action, or serve as a diagnostic agent.

Integration of this compound into Chemical Library Screening Platforms

High-throughput screening (HTS) of large chemical libraries is a fundamental strategy in drug discovery for identifying hit compounds with desired biological activity. nih.govnih.gov The integration of this compound into screening platforms involves using it as a core scaffold to generate a library of structurally related analogues. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of the chemical space around a privileged scaffold.

A study focused on the related scaffold, 3-chloro-4-hydroxyphenylacetic acid, demonstrated the feasibility of generating a diverse amide library via parallel synthesis. griffith.edu.aunih.gov In that work, the carboxylic acid was first converted to a methyl ester, which was then reacted with a series of primary amines to produce a 20-membered amide library. griffith.edu.aunih.gov A similar strategy could be applied to 3-chloro-4-hydroxybenzoic acid, the precursor to the title compound, by reacting its activated form with a diverse set of anilines.

The resulting library of 3-chloro-4-hydroxy-N-arylbenzamides could then be screened against various biological targets. For example, a library derived from a related scaffold was evaluated for cytotoxicity against cancer cell lines and for antiparasitic activity. nih.gov Such screens can identify compounds that interfere with assay signals, so counter-screens are often necessary to rule out false positives. nih.gov

Below is a hypothetical table outlining a potential chemical library based on the this compound scaffold for use in HTS.

| Scaffold | Amine Building Block (R-NH2) | Resulting Analogue | Potential Screening Application |

| 3-chloro-4-hydroxybenzoic acid | Aniline (B41778) | This compound | Baseline compound, various targets |

| 3-chloro-4-hydroxybenzoic acid | 4-Fluoroaniline | 3-chloro-N-(4-fluorophenyl)-4-hydroxybenzamide | Kinase inhibition, metabolic disorders |

| 3-chloro-4-hydroxybenzoic acid | 4-Methoxyaniline | 3-chloro-4-hydroxy-N-(4-methoxyphenyl)benzamide | Antiproliferative activity |

| 3-chloro-4-hydroxybenzoic acid | 3-(Trifluoromethyl)aniline | 3-chloro-4-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide | Anthelmintic or antiparasitic activity |

| 3-chloro-4-hydroxybenzoic acid | 4-Aminobenzonitrile | N-(4-cyanophenyl)-3-chloro-4-hydroxybenzamide | Enzyme inhibition (e.g., proteases) |

This systematic approach allows researchers to establish structure-activity relationships (SAR) and optimize hit compounds into potent and selective leads for drug development.

Theoretical Exploration of Prodrug Design and Advanced Delivery Concepts for this compound

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.gov Prodrug strategies are often employed to overcome limitations of a parent drug, such as poor solubility, low permeability, or rapid metabolism. The structure of this compound, particularly its phenolic hydroxyl group, is an ideal handle for prodrug design.

Improving Aqueous Solubility: The phenolic hydroxyl group could be masked with a water-soluble promoiety to enhance aqueous solubility. nih.gov

Phosphate (B84403) Esters: A phosphate group could be added to the phenol, creating a highly water-soluble prodrug. This group is readily cleaved in vivo by alkaline phosphatases to release the active parent compound.

Glucuronide Conjugates: Attaching a glucuronic acid moiety would significantly increase water solubility. This strategy mimics a natural metabolic pathway, and the prodrug can be cleaved by β-glucuronidase enzymes. nih.gov

Amino Acid Conjugates: Esterifying the phenol with an amino acid can improve solubility and potentially hijack amino acid transporters for improved cellular uptake.

Enhancing Membrane Permeability: If the parent drug's permeability is limited, the polar hydroxyl group could be masked with a lipophilic promoiety to facilitate passage across cell membranes.

Carbonate or Carbamate (B1207046) Esters: Linking a lipophilic group via a carbonate or carbamate bond to the phenol can increase lipophilicity. These linkages can be designed to be cleaved by esterases inside the cell. nih.gov

Advanced Delivery Concepts: Beyond simple prodrugs, more sophisticated delivery systems could be explored theoretically.

Light-Activated Prodrugs: A photolabile caging group, such as a coumarin (B35378) derivative, could be attached to the phenolic oxygen. nih.gov This would render the molecule inactive until it is exposed to a specific wavelength of light, allowing for precise spatiotemporal control over drug release, a concept utilized in photodynamic therapy. nih.gov

Enzyme-Targeted Delivery: For applications in cancer therapy, a promoiety could be chosen that is specifically cleaved by an enzyme that is overexpressed in the tumor microenvironment, leading to targeted drug release at the site of action.

These theoretical approaches highlight the versatility of the this compound scaffold for chemical modification to optimize its drug-like properties.

Future Directions and Open Questions in 3 Chloro 4 Hydroxy N Phenylbenzamide Research

Comprehensive Elucidation of Upstream and Downstream Signaling Pathways

A primary objective for future research would be to determine the cellular signaling pathways modulated by 3-chloro-4-hydroxy-N-phenylbenzamide. Many N-phenylbenzamide and salicylanilide (B1680751) derivatives are known to interact with critical cellular targets. For instance, some salicylanilides exhibit potent activity against various pathogens by disrupting their cellular processes. nih.gov

Future studies on this compound could investigate its potential to:

Inhibit key enzymes: A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been shown to act as histone deacetylase (HDAC) inhibitors. nih.gov This suggests that this compound could be screened against a panel of kinases, proteases, or other enzymes to identify potential targets.

Modulate protein-protein interactions: The benzamide (B126) scaffold is a common feature in molecules designed to disrupt protein-protein interactions, which are crucial for many cellular functions.

Interfere with DNA processes: Certain N-phenylbenzamide derivatives have been found to bind to the minor groove of DNA, particularly in kinetoplastid parasites, leading to cell death. nih.govacs.org Research could explore if this compound shares this mechanism.

Techniques such as differential gene expression analysis (e.g., RNA-sequencing) and proteomics following cell treatment with the compound would be invaluable in identifying affected pathways.

Exploration of Novel Synthetic Methodologies for Diversification

The development of versatile synthetic routes is crucial for creating a library of derivatives based on the this compound scaffold. This would enable systematic exploration of structure-activity relationships.

Standard synthesis of N-phenylbenzamides often involves the coupling of a substituted benzoic acid with an aniline (B41778). For this compound, this would likely involve the reaction of 3-chloro-4-hydroxybenzoic acid with aniline, or 3-chloro-4-hydroxyaniline with benzoyl chloride.

Future synthetic explorations could focus on:

Late-stage functionalization: Developing methods to modify the core structure after its initial synthesis would allow for rapid diversification. This could include selective halogenation, nitration, or the introduction of other functional groups to either the aniline or benzoyl ring.

Combinatorial chemistry: Utilizing high-throughput techniques to generate a large library of analogs by varying the substituents on both aromatic rings.

Novel coupling reagents: Investigating new and more efficient coupling reagents to improve reaction yields and reduce byproducts is an ongoing area of chemical research. mdpi.com

A generalized synthetic scheme for N-phenylbenzamide derivatives is depicted below:

| Reactant A | Reactant B | Coupling Method | Product |

| Substituted Benzoic Acid | Substituted Aniline | Amide coupling reagents (e.g., DIC, HOBt) | Substituted N-phenylbenzamide |

| Substituted Benzoyl Chloride | Substituted Aniline | Schotten-Baumann reaction | Substituted N-phenylbenzamide |

Refinement of Predictive Models for Structure-Activity and Structure-Property Relationships

As a library of this compound derivatives is synthesized and tested, computational models can be developed to predict their biological activity and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. For a series of this compound analogs, QSAR could help identify the key structural features that contribute to a desired biological effect. For example, studies on 3-phenylcoumarin-based inhibitors of monoamine oxidase B have utilized docking-based SAR to understand the determinants of inhibition. frontiersin.org

Structure-Property Relationship (SPR): SPR models are used to predict physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. These properties are critical for a compound's potential as a research tool or therapeutic agent.

These predictive models would accelerate the discovery of more potent and selective compounds by prioritizing the synthesis of derivatives with the most promising profiles.

Potential for this compound and its Derivatives in Mechanistic Biology Studies

Beyond any potential therapeutic applications, well-characterized small molecules are invaluable tools for dissecting complex biological processes. If this compound is found to have a specific and potent biological activity, it could be developed as a chemical probe.

For example:

Target identification and validation: A derivative of this compound could be functionalized with a reactive group for affinity-based protein profiling to identify its direct cellular binding partners.

Pathway elucidation: A highly selective inhibitor can be used to perturb a specific protein or pathway, allowing researchers to study the downstream consequences and better understand the protein's function in a cellular context.

The development of such a tool from the this compound scaffold would require a thorough understanding of its mechanism of action, selectivity, and cellular effects, representing a significant but potentially highly rewarding research endeavor.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-4-hydroxy-N-phenylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling between 3-chloro-4-hydroxybenzoic acid derivatives and aniline. Key steps include activating the carboxyl group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to minimize side reactions. Reaction temperatures should be maintained below 0°C during activation to prevent racemization or decomposition . Purification via column chromatography or recrystallization is critical for isolating high-purity product.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should be prioritized?

- Methodology :

- 1H/13C NMR : Analyze chemical shifts for the hydroxy group (δ ~10–12 ppm in 1H NMR) and aromatic protons (δ 6.5–8.5 ppm). The amide carbonyl carbon typically appears at δ ~165–170 ppm in 13C NMR .

- IR Spectroscopy : Confirm the presence of hydroxyl (O-H stretch ~3200–3500 cm⁻¹) and amide (C=O stretch ~1640–1680 cm⁻¹) groups.

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the chloro and hydroxy substituents.

Q. How can solubility challenges of this compound in biological assays be addressed?

- Methodology : Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. Alternatively, derivatize the hydroxy group (e.g., acetylation) to improve lipophilicity while retaining bioactivity. Validate solubility using dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

- Methodology :

- Conformational Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to model rotational barriers of the amide bond and compare with NMR-derived coupling constants (³JHH).

- Solvent Effects : Simulate solvent interactions (e.g., PCM models) to account for shifts in UV-Vis or fluorescence spectra .

- Polymorphism Screening : Perform X-ray crystallography (using SHELXL ) to identify crystal packing effects that may alter spectral properties.

Q. What experimental strategies are effective for probing the interaction of this compound with biological targets (e.g., enzymes)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) under varying pH and ionic strength.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

- Molecular Docking : Use AutoDock Vina to predict binding poses, prioritizing hydrogen bonding between the hydroxy/amide groups and active-site residues .

Q. In crystallographic studies, how do refinement protocols (e.g., SHELXL) affect the interpretation of molecular geometry for this compound?

- Methodology :

- Twinning Analysis : Apply SHELXL’s TWIN commands to detect and model twinned crystals, which are common in polar space groups.

- Hydrogen Bonding Networks : Use anisotropic displacement parameters (ADPs) to refine hydrogen atom positions and validate intermolecular interactions .

- Validation Tools : Cross-check results with PLATON or Mercury to ensure geometric restraints (e.g., amide planarity) are consistent with high-resolution data.

Q. How can conflicting bioactivity data for this compound across studies be systematically analyzed?

- Methodology :

- Meta-Analysis : Collate IC50/EC50 values from literature and assess variability using Bland-Altman plots.

- Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-chloro-4-methoxy derivatives) to identify substituent effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.